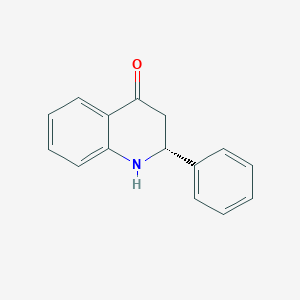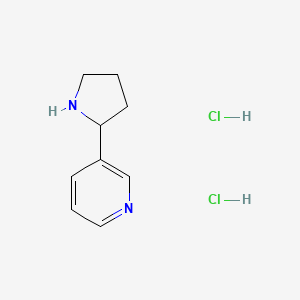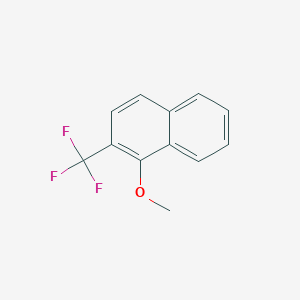
(R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one is a chiral compound belonging to the class of quinoline derivatives This compound is characterized by a quinoline core structure with a phenyl group at the 2-position and a hydrogenated 2,3-dihydroquinolin-4-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one typically involves the hydrogenation of quinoline derivatives. One common method is the asymmetric hydrogenation of 2-phenylquinoline using chiral catalysts. For instance, chiral cationic ruthenium complexes have been employed to achieve high enantioselectivity and yield . The reaction conditions often include the use of hydrogen gas under pressure, a suitable solvent such as ethanol or methanol, and a chiral catalyst.
Industrial Production Methods
Industrial production of ®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques to ensure high purity and enantiomeric excess.
化学反応の分析
Types of Reactions
®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further hydrogenation can lead to fully saturated quinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to enzymes or receptors, thereby modulating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Phenylquinoline: A precursor in the synthesis of ®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one.
2,3-Dihydroquinolin-4(1H)-one: Lacks the phenyl group at the 2-position.
Tetrahydroquinoline: Fully hydrogenated quinoline derivative.
Uniqueness
®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties
特性
分子式 |
C15H13NO |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
(2R)-2-phenyl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2/t14-/m1/s1 |
InChIキー |
PUCZUBFZQVSURB-CQSZACIVSA-N |
異性体SMILES |
C1[C@@H](NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
正規SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline](/img/structure/B11880269.png)
![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide](/img/structure/B11880282.png)

![N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B11880320.png)
![2'-Chloro-4'-methyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11880325.png)
![4-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11880329.png)

